Bch-hsp-C01

High-Content Screening Phenotypic Drug Discovery AP-4 Deficiency

AP-4-HSP research lacks selective probes that restore ATG9A trafficking without cytotoxicity. BCH-HSP-C01 is the lead compound from a 28,864-molecule screen, validated in patient-derived fibroblasts and hiPSC-neurons. It corrects ATG9A mislocalization at 5 µM (72-96 h), with no morphological toxicity. Ideal as a positive control for high-content trafficking assays and for RAB protein vesicle trafficking studies.

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
Cat. No. B12370112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBch-hsp-C01
Molecular FormulaC13H12N4S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CN2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C13H12N4S/c1-2-4-12-10(3-1)16-13(18-12)17-6-5-9-11(7-17)15-8-14-9/h1-4,8H,5-7H2,(H,14,15)
InChIKeyGQMZUBPWVKFZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCH-HSP-C01 for AP-4 Hereditary Spastic Paraplegia Research: Compound Profile and Procurement Considerations


BCH-HSP-C01 (molecular formula C13H12N4S, molecular weight 256.33 g/mol) is a small-molecule lead compound identified through unbiased high-content phenotypic screening that restores AP-4-dependent protein trafficking in neuronal models of AP-4-associated hereditary spastic paraplegia (AP-4-HSP) [1]. The compound corrects the mislocalization of the autophagy protein ATG9A, a defining cellular phenotype of AP-4 deficiency, and has demonstrated activity across multiple disease-relevant models including patient-derived fibroblasts and induced pluripotent stem cell-derived neurons [2]. BCH-HSP-C01 is supplied as a powder with ≥98% purity and exhibits an EC50 of approximately 5 μM in hiPSC-derived neurons from AP-4-HSP patients, with a recommended treatment duration of 72–96 hours for optimal ATG9A translocation enhancement .

BCH-HSP-C01 Procurement Rationale: Why In-Class Autophagy Modulators Cannot Substitute for AP-4 Trafficking Correction


AP-4-associated hereditary spastic paraplegia represents a rare, prototypical disorder of intracellular protein trafficking characterized specifically by ATG9A mislocalization from the trans-Golgi network [1]. Generic autophagy modulators such as rapamycin (mTOR inhibition) or chloroquine (lysosomal inhibition) act through broad, non-specific pathways that do not address the underlying AP-4 cargo trafficking defect . The high-content screening campaign that identified BCH-HSP-C01 evaluated 28,864 compounds, of which only 503 (1.7%) met initial activity criteria, and only five compounds demonstrated dose-dependent ATG9A redistribution without cellular toxicity or morphological alterations [2]. Among these five validated hits, BCH-HSP-C01 was uniquely selected as the lead compound based on its favorable multi-parameter profile, highlighting that compounds with superficially similar mechanisms cannot be assumed to replicate its specific trafficking-correction activity [3].

BCH-HSP-C01 Quantitative Differentiation Evidence: Head-to-Head Activity Data Versus Screened Comparators


BCH-HSP-C01 Screening Hit Rate and Selection: 1-in-28,864 Discovery Versus 503 Initial Actives

BCH-HSP-C01 was identified as the sole lead compound from a diversity library of 28,864 small molecules screened in AP-4-HSP patient-derived fibroblasts using high-content microscopy with ATG9A mislocalization as the primary readout [1]. Of the total library, only 503 compounds (1.7%) met initial activity criteria defined as ATG9A ratio reduction by ≥3 SD compared to negative controls without evidence of toxicity [2]. Following counter-screening and dose-response validation, only five compounds demonstrated consistent, dose-dependent ATG9A redistribution without image artifacts or morphological toxicity [3]. BCH-HSP-C01 was selected from these five validated hits based on its integrated multi-parameter profile [4].

High-Content Screening Phenotypic Drug Discovery AP-4 Deficiency

BCH-HSP-C01 Superior Activity Versus BCH-HSP-F01/G01/H01 in hiPSC Neurons: ATG9A Redistribution Efficacy

In hiPSC-derived cortical neurons from a patient with AP4M1-associated SPG50, BCH-HSP-C01 demonstrated superior restoration of ATG9A localization compared to three other active compounds from the same screening campaign (BCH-HSP-F01, BCH-HSP-G01, and BCH-HSP-H01) [1]. At 5 µM treatment for 24 hours, BCH-HSP-C01 showed a Z-score for ATG9A ratio that approached the positive control (wild-type heterozygous parent) range, whereas BCH-HSP-F01, BCH-HSP-G01, and BCH-HSP-H01 exhibited only partial correction [2]. Notably, BCH-HSP-F01, BCH-HSP-G01, and BCH-HSP-H01 also induced dose-dependent changes in cellular morphology, a liability not observed with BCH-HSP-C01 at comparable concentrations [3].

hiPSC-Derived Neurons ATG9A Trafficking SPG50

BCH-HSP-C01 Time-Dependent Kinetics: 72-96 Hour Optimal Window for ATG9A Translocation

Time-series experiments in AP4B1KO SH-SY5Y cells revealed that BCH-HSP-C01 exhibits a defined temporal window for maximal efficacy, with optimal ATG9A translocation enhancement occurring after 72–96 hours of treatment [1]. This temporal profile contrasts with compounds that may show rapid but transient effects or require extended exposure that could confound experimental interpretation due to adaptive cellular responses . The time-course data demonstrated concentration-dependent effects across 1 µM, 5 µM, and 10 µM doses, with 5 µM providing consistent activity within the optimal temporal window [2].

Time-Series Analysis SH-SY5Y Cells Autophagy

BCH-HSP-C01 Cross-Subtype Activity: Validated in Both SPG47 and SPG50 hiPSC Neuronal Models

BCH-HSP-C01 has been quantitatively validated in hiPSC-derived neurons from patients with two distinct genetic subtypes of AP-4-HSP: AP4M1-associated SPG50 and AP4B1-associated SPG47 [1]. After 72 hours of treatment with BCH-HSP-C01, both ATG9A and DAGLB (another AP-4 cargo protein) ratios were restored toward control levels in both patient genotypes [2]. Quantification of ATG9A-positive puncta per neurite length confirmed significant restoration in SPG50 neurons (n = 70-72 neurites analyzed per condition) and SPG47 neurons (n = 70 neurites analyzed per condition), with statistical significance demonstrated via Mann-Whitney U test with Benjamini-Hochberg correction [3].

SPG47 SPG50 Patient-Derived Models

BCH-HSP-C01 Mechanism Specificity: RAB Protein Modulation Versus Broad Autophagy Induction

Integrated transcriptomic and proteomic target deconvolution revealed that BCH-HSP-C01 modulates intracellular vesicle trafficking through differential expression of specific RAB (Ras-associated binding) proteins, with RAB1B, RAB3C, and RAB12 showing the most consistent enrichment profiles across both SH-SY5Y cells and hiPSC-derived neurons [1]. This mechanism is distinct from broad autophagy inducers such as rapamycin, which acts through mTORC1 inhibition, or lysosomal inhibitors like chloroquine, which block autophagosome-lysosome fusion . Unbiased quantitative proteomics in AP4B1KO SH-SY5Y cells identified 8,141 unique proteins, of which the RAB protein family members were among the most consistently modulated targets following BCH-HSP-C01 treatment (FDR <0.05, log2 fold change >0.3) [2].

RAB Proteins Vesicle Trafficking Target Deconvolution

BCH-HSP-C01 Recommended Research Applications: Evidence-Based Use Cases for AP-4 Trafficking Studies


Phenotypic Rescue Studies in AP-4-HSP Patient-Derived hiPSC Neuronal Models

BCH-HSP-C01 is optimal for studies requiring restoration of AP-4-dependent protein trafficking in human neuronal contexts. Based on the quantitative evidence from SPG47 and SPG50 hiPSC-derived neurons, researchers should apply 5 µM BCH-HSP-C01 for 72 hours to achieve maximal ATG9A and DAGLB redistribution [1]. This application is validated across two distinct AP-4-HSP genetic subtypes and enables direct comparison to heterozygous parent control neurons. The compound's favorable morphological profile at effective concentrations minimizes confounding cytotoxicity artifacts that could otherwise obscure trafficking-specific phenotypes [2].

High-Content Screening Assay Development and Validation

BCH-HSP-C01 serves as a validated positive control compound for high-content screening assays designed to identify novel AP-4 trafficking modulators. The original screen that identified BCH-HSP-C01 established robust Z-score metrics for ATG9A ratio normalization, with positive (wild-type) and negative (AP-4-deficient untreated) controls providing clear assay windows [3]. BCH-HSP-C01 at 5 µM can be employed as a reference standard for assay qualification, plate-to-plate normalization, and benchmarking of new hit compounds in AP-4-HSP patient fibroblasts or SH-SY5Y cellular models [4].

Vesicle Trafficking Mechanism Studies Focusing on RAB Protein Modulation

Based on unbiased proteomic target deconvolution, BCH-HSP-C01 is specifically suited for investigations into RAB protein-mediated vesicle trafficking pathways. The compound modulates RAB1B, RAB3C, and RAB12 expression consistently across SH-SY5Y and hiPSC neuronal models, providing a chemical biology tool to probe the functional roles of these RAB family members in ATG9A trafficking from the trans-Golgi network [5]. This application is distinct from studies using broad autophagy modulators, as BCH-HSP-C01 offers a more targeted perturbation of specific trafficking regulators .

AP-4 Cargo Protein Trafficking Studies in SH-SY5Y Knockout Models

BCH-HSP-C01 is validated for use in AP4B1KO SH-SY5Y neuroblastoma cells for high-throughput mechanistic studies requiring larger cell quantities than hiPSC-derived neurons can provide. Time-series experiments in this model established the 72-96 hour optimal treatment window and confirmed dose-dependent activity at 1-10 µM [6]. This cellular system enables scalable experiments for structure-activity relationship studies, combination screening, or genetic modifier screens where the compound's RAB protein modulation and ATG9A trafficking restoration serve as robust phenotypic readouts .

Technical Documentation Hub

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